Lincomycin 2,7-Dipalmitate
Description
Contextualization of the Compound within the Lincosamide Class
The lincosamides are a class of antibiotics characterized by a core structure consisting of an amino acid linked to a sugar moiety. nih.govwikipedia.org The first member of this class, lincomycin (B1675468), was isolated in 1962 from the soil bacterium Streptomyces lincolnensis. nih.govbritannica.com Lincosamides function by inhibiting bacterial protein synthesis, a bacteriostatic mechanism. wikipedia.orgrxlist.com They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the peptide chain. rxlist.comdrugbank.comglobalrph.com
Lincomycin itself exhibits activity primarily against Gram-positive bacteria. drugbank.com However, its clinical use has been largely superseded by its semi-synthetic derivative, clindamycin (B1669177), which was developed to have improved antibacterial activity and better gastrointestinal absorption. britannica.comglobalrph.com The lincosamide class, including lincomycin and clindamycin, serves as an important alternative for treating infections in patients with penicillin allergies. wikipedia.orgrxlist.com Lincomycin 2,7-dipalmitate exists within this context as a synthetic modification of the foundational lincosamide structure, created for research into structure-activity relationships. nih.gov
Rationale for Esterification: Academic Perspectives on Prodrug Design
The esterification of a drug molecule, such as the creation of this compound, is a common strategy in medicinal chemistry, often employed in what is known as prodrug design. pharmatutor.orgjiwaji.edu A prodrug is a pharmacologically inert or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. pharmatutor.orgslideshare.net The primary rationale for creating a prodrug is to overcome undesirable properties of the parent drug, such as poor solubility, instability, or inefficient absorption. pharmatutor.orgjiwaji.edu
From an academic perspective, esterification is a versatile tool for modifying a drug's pharmacokinetic profile. slideshare.netoup.com By attaching ester groups, researchers can alter a molecule's lipophilicity, which can enhance its ability to pass through biological membranes, potentially improving oral bioavailability. pharmatutor.org For example, clindamycin palmitate hydrochloride is a well-known prodrug of clindamycin. researchgate.net This ester form is inactive in vitro, but after administration, it is rapidly hydrolyzed in the body to release the active clindamycin. researchgate.net This approach can also be used to mask a drug's bitter taste or reduce pain at an injection site. jiwaji.eduslideshare.net The synthesis of ester derivatives like this compound allows researchers to systematically study how such modifications influence the molecule's properties, contributing to the broader understanding of prodrug strategies. nih.govgoogle.com
Historical Research Trajectory and Evolution of Lincomycin Derivatives
The research trajectory of lincomycin derivatives began shortly after the discovery of the parent compound. Lincomycin was first isolated from Streptomyces lincolnensis in 1962 and was approved for medical use in the United States around 1964. nih.govdrugbank.comwikipedia.org While effective, its spectrum of activity was somewhat limited. nih.gov
This led to intensive research efforts to chemically modify the lincomycin structure to enhance its properties. The most significant early breakthrough was the synthesis of clindamycin (7-chloro-7-deoxylincomycin) in the late 1960s. nih.govwikipedia.org This was achieved by replacing the 7-hydroxyl group of lincomycin with a chlorine atom, a modification that resulted in a compound with greater potency and a broader spectrum of activity, particularly against anaerobic bacteria. nih.govresearchgate.net Clindamycin was approved by the FDA in 1970 and largely replaced lincomycin in clinical practice. nih.gov
Following the success of clindamycin, academic and industrial research continued to explore a wide array of other derivatives. This research included the synthesis of various esters to create prodrugs with improved pharmacokinetic profiles. nih.govgoogle.com Studies on lincomycin 2,7-dialkylcarbonate esters were published in the early 1970s, investigating their synthesis, bioactivity, and hydrolysis back to the parent compound. nih.gov The creation of phosphate (B84403) and palmitate esters, including compounds like this compound, represents a continuation of this line of inquiry, aimed at modulating the drug's properties for specific research purposes or potential therapeutic applications. google.com This ongoing evolution highlights a persistent interest in refining the lincosamide structure to optimize its antibacterial potential. google.comgoogle.com
| Year | Event | Significance |
| 1962 | Lincomycin is isolated from Streptomyces lincolnensis. nih.govbritannica.com | Discovery of the first lincosamide antibiotic. |
| 1964 | Lincomycin is approved for medical use in the US. drugbank.comwikipedia.org | Introduction of lincosamides into clinical practice. |
| Late 1960s | Clindamycin is synthesized from lincomycin. nih.govwikipedia.org | Creation of a derivative with improved activity and absorption. |
| 1970 | Clindamycin is approved by the FDA. nih.gov | Clindamycin becomes the preferred lincosamide for many clinical uses. |
| 1970s onwards | Research into various lincomycin esters and other derivatives. nih.govgoogle.com | Exploration of prodrug strategies and structure-activity relationships, leading to compounds like this compound. |
Structure
2D Structure
Properties
Molecular Formula |
C50H94N2O8S |
|---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[(2R,3S,5R,6R)-6-[(1R,2R)-2-hexadecanoyloxy-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44-,45-,46?,47-,48+,50-/m1/s1 |
InChI Key |
GPOWABJRHPQHAC-MSEXDQGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@H](CN2C)CCC)SC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Lincomycin 2,7 Dipalmitate
Synthetic Pathways for 2,7-Dipalmitate Esterification
The creation of Lincomycin (B1675468) 2,7-dipalmitate from its parent compound, lincomycin, is achieved through esterification, a fundamental reaction in organic chemistry. This process involves the reaction of the hydroxyl groups on the lincomycin molecule with a palmitoyl (B13399708) source.
Esterification with Palmitoyl Chloride and Related Reagents
A primary method for the synthesis of lincomycin esters involves the use of acylating agents such as palmitoyl chloride. The reaction mechanism centers on the nucleophilic attack of the hydroxyl groups of lincomycin on the electrophilic carbonyl carbon of palmitoyl chloride. researchgate.net This reaction is typically conducted in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com
The general scheme for this reaction is as follows: Lincomycin + 2 Palmitoyl Chloride → Lincomycin 2,7-Dipalmitate + 2 HCl
To direct the esterification to specific hydroxyl groups, such as the 2 and 7 positions, protective group chemistry is often employed. For instance, the 3- and 4-hydroxyl groups can be protected, for example, as an isopropylidene or arylidene acetal, before the acylation step. google.comgoogle.comgoogleapis.com Following esterification, these protective groups are removed under mild acidic conditions or through hydrogenolysis to yield the desired 2,7-dipalmitate product. google.com
Optimization Strategies for Esterification Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that are manipulated include reaction temperature, solvent, and the molar ratio of reactants.
Table 1: Factors Influencing Esterification Optimization
| Parameter | Influence on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side reactions and degradation. | Conducting the reaction at controlled, often moderately elevated, temperatures (e.g., 45-60°C) can balance reaction speed and product purity. google.com |
| Solvent | The choice of solvent (e.g., pyridine, chloroform, dimethylformamide) influences the solubility of reactants and can affect the reaction pathway. google.com | A combination of solvents, such as pyridine and chloroform, is often used to ensure a homogeneous reaction mixture. google.com |
| Reactant Ratio | The stoichiometry of lincomycin to palmitoyl chloride is critical. An excess of the acylating agent can drive the reaction to completion but may also increase the likelihood of over-acylation or side reactions. | A carefully controlled dropwise addition of palmitoyl chloride to the lincomycin solution helps to manage the reaction and prevent unwanted byproducts. google.com |
| Purification | Post-reaction purification is essential for isolating the target compound. | Techniques such as crystallization, filtration, and chromatography (e.g., reversed-phase HPLC) are employed to separate this compound from unreacted starting materials and byproducts. researchgate.netconicet.gov.ar |
Fermentation processes for the parent compound, lincomycin, have also been optimized to increase the starting material's yield, which is a crucial first step before chemical modification. nih.gov
Research on Synthetic Intermediates and Byproducts
The synthesis of this compound is not without the formation of intermediates and byproducts. Incomplete reactions, side reactions, or the degradation of intermediates can lead to a range of structurally related impurities.
Common byproducts can include:
Mono-palmitate esters: Formed when only one of the target hydroxyl groups is esterified.
Other positional isomers: Esterification may occur at other hydroxyl groups, such as the 3- or 4-position, leading to isomers like clindamycin (B1669177) palmitate 3-isomer. conicet.gov.ar
Epimers: The reaction conditions can sometimes cause epimerization at certain chiral centers, for instance, at the C-7 position, leading to the formation of 7-epiclindamycin palmitate. conicet.gov.ar
Unreacted starting material: Lincomycin itself can be a significant impurity if the reaction does not go to completion. researchgate.netconicet.gov.ar
Impurities from starting materials: Impurities present in the initial lincomycin or palmitoyl chloride can be carried through the synthesis. conicet.gov.ar
The identification and characterization of these impurities are critical for ensuring the purity of the final product and are often achieved using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). researchgate.netconicet.gov.ar
Derivatization Strategies for this compound Analogues
The core structure of lincomycin and its derivatives provides a scaffold for further chemical modification to explore structure-activity relationships (SAR).
Exploration of Structural Modifications and Their Theoretical Implications
Research into lincomycin analogues has explored a wide range of structural modifications to understand how chemical changes impact biological activity. nih.gov While this article focuses on the chemical synthesis rather than biological outcomes, the strategies for creating these analogues are chemically significant.
Modifications have been targeted at several key positions of the lincomycin molecule:
The C-7 Position: This position is a frequent target for modification. Replacing the hydroxyl group with a chlorine atom (with inversion of chirality) produces clindamycin, a well-known derivative. ramauniversity.ac.in Further modifications at this site, such as introducing different thioether or heterocyclic groups, have been extensively studied. nih.govresearchgate.net
The Pyrrolidine (B122466) Moiety: Altering the substituents on the pyrrolidine ring, such as N-demethylation or changing the length of the n-propyl group at the C-4' position, has been investigated. ramauniversity.ac.in
The Carbohydrate Portion: Modifications to the sugar moiety, including creating 2-O-methyl or 2-deoxy analogues, have been synthesized to probe the role of this part of the molecule. rsc.org
These synthetic efforts provide a library of compounds that help to map the chemical space around the lincomycin scaffold. researchgate.netchemrxiv.org
Table 2: Examples of Lincomycin Derivatization Strategies
| Modification Site | Type of Modification | Example of Reagent/Reaction | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| C-7 Hydroxyl | Replacement with Halogen | Thionyl Chloride | 7(S)-chloro-7-deoxylincomycin (Clindamycin) | google.comramauniversity.ac.in |
| C-7 Position | Introduction of Thioether | Mitsunobu or SN2 reaction with thiols | 7-deoxy-7-arylthiolincomycin derivatives | researchgate.netresearchgate.net |
| Pyrrolidine Nitrogen | N-demethylation | - | N-demethyl lincomycin | ramauniversity.ac.in |
| C-2 Hydroxyl | O-methylation | Methylation of protected intermediate | 2-O-Methyl-lincomycin | rsc.org |
Stereochemical Considerations in Synthesis and Biological Activity
The stereochemistry of lincomycin, which possesses multiple chiral centers, is a critical factor in its chemical synthesis and biological function. researchgate.net The spatial arrangement of substituents significantly influences the molecule's ability to interact with its biological targets.
During synthesis, particularly when modifying chiral centers like C-7, reaction conditions must be carefully controlled to achieve the desired stereoisomer. For example, the reaction of lincomycin with thionyl chloride to produce clindamycin proceeds with an inversion of configuration at the C-7 position, resulting in the (S)-chloro derivative from the (R)-hydroxyl precursor. ramauniversity.ac.in
The biological activity of lincomycin analogues is often highly dependent on their stereochemistry. Studies have shown that changes in the stereoconfiguration at even a single center can dramatically alter or reduce antibacterial potency. researchgate.netchemrxiv.org For instance, research on certain derivatives has indicated that the 7(S)-configuration is crucial for enhanced antibacterial activities. researchgate.net This underscores the importance of stereoselective synthesis methods to produce specific, biologically active isomers.
Molecular and Cellular Mechanisms of Action of Lincomycin 2,7 Dipalmitate
Enzymatic Hydrolysis and Bioactivation Pathways to Parent Lincomycin (B1675468) (in vitro/preclinical)
Lincomycin 2,7-Dipalmitate is a lipophilic ester prodrug of the antibiotic lincomycin. As a prodrug, it is biologically inactive in its initial form and requires metabolic conversion to the active parent molecule. The bioactivation pathway involves enzymatic hydrolysis, where the two palmitate ester groups at the 2 and 7 positions of the lincomycin molecule are cleaved. This process is analogous to other ester prodrugs of lincosamides, such as clindamycin (B1669177) palmitate, which is known to be inactive in vitro and relies on rapid in vivo hydrolysis to convert it to the antibacterially active clindamycin. researchgate.net
In preclinical models, this hydrolysis is presumed to be catalyzed by non-specific esterase enzymes present in host tissues and potentially within the target bacterial cells. Studies on similar compounds, like the 2- and 3-phosphate esters of clindamycin, have demonstrated that the rate and extent of hydrolysis can differ significantly based on the ester's position, which in turn affects the resulting blood levels of the active drug. jst.go.jp For this compound, the cleavage of the ester bonds releases the active lincomycin, allowing it to reach its intracellular target. The increased lipophilicity conferred by the dipalmitate chains is designed to enhance membrane permeability, a common strategy in prodrug development.
Interaction with Ribosomal Subunits: Specific Binding Sites
Once bioactivated to lincomycin, the drug exerts its antibacterial effect by targeting the bacterial ribosome. Lincomycin specifically binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. patsnap.comnih.govpediatriconcall.commerckvetmanual.com This interaction prevents the ribosome from properly synthesizing proteins, which is essential for bacterial growth and replication. patsnap.com
The binding site is located within the peptidyl transferase center (PTC) in domain V of the 23S ribosomal RNA (rRNA), which is a component of the 50S subunit. patsnap.compsu.edunih.govoup.com Chemical footprinting and structural studies have identified the specific nucleotides that interact with lincomycin. These interactions anchor the drug to its target site, effectively disabling the ribosome's function. The binding of lincomycin overlaps with the binding sites of other antibiotic classes, such as macrolides and streptogramins B, which explains the observed cross-resistance between these drugs (known as the MLSB phenotype). nih.govdrugs.com
| Component | Binding Site/Interacting Nucleotides | Reference |
| Ribosomal Subunit | 50S | patsnap.comnih.govmerckvetmanual.commims.com |
| rRNA Component | 23S rRNA (Domain V, Peptidyl Transferase Loop) | nih.govnih.govoup.com |
| Specific Nucleotides | A2058, A2451, G2505 | psu.eduoup.com |
| Additional Interactions | G2061, A2059 (for the related clindamycin) | oup.com |
| Binding Location | Peptidyl Transferase Center (PTC), overlapping A- and P-sites | patsnap.compsu.edunih.gov |
Inhibition of Bacterial Protein Synthesis at the Molecular Level
The binding of lincomycin to the 50S ribosomal subunit leads to the inhibition of bacterial protein synthesis through several molecular mechanisms. The primary action is the inhibition of the peptidyl transferase enzyme. merckvetmanual.comsigmaaldrich.com This enzyme is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in elongating the polypeptide chain. By obstructing the PTC, lincomycin prevents this crucial reaction from occurring. oup.commims.com
Comparative Molecular Efficacy with Parent Lincomycin (in vitro)
When comparing the molecular efficacy of this compound to its parent compound in vitro, a critical distinction emerges based on its nature as a prodrug.
This compound : In its esterified form, the compound is biologically inactive. The bulky dipalmitate groups sterically hinder the molecule from binding to the ribosomal target site. Therefore, in a standard in vitro susceptibility test that lacks the necessary esterase enzymes, this compound would exhibit little to no antibacterial activity. researchgate.net Its efficacy is entirely contingent upon its conversion to lincomycin.
Lincomycin : The parent drug is the active form and readily binds to the 50S ribosomal subunit to inhibit protein synthesis. pediatriconcall.com In in vitro assays, lincomycin demonstrates direct antibacterial activity against susceptible Gram-positive bacteria. onlinejima.comzoetisus.com
Studies comparing different esters of the related antibiotic clindamycin have shown that the rate of enzymatic hydrolysis directly correlates with biological activity. jst.go.jp An ester that is hydrolyzed slowly will show lower efficacy compared to one that is rapidly converted to the active parent drug. Thus, the in vitro efficacy of this compound is a measure of its hydrolysis rate under the specific test conditions rather than its intrinsic molecular activity.
| Feature | This compound | Lincomycin (Parent) | Reference |
| Form | Prodrug (inactive ester) | Active drug | researchgate.net |
| Activity in vitro | None to minimal (requires enzymatic hydrolysis) | Active against susceptible bacteria | researchgate.netonlinejima.com |
| Target Interaction | Does not bind to the ribosome | Binds to the 50S ribosomal subunit | patsnap.compediatriconcall.com |
| Primary Function | To enhance physicochemical properties (e.g., lipophilicity) for improved uptake | To inhibit bacterial protein synthesis | oup.com |
Cellular Uptake and Intracellular Fate Studies in Preclinical Models
The addition of two long-chain palmitate esters to the lincomycin structure significantly increases its lipophilicity (lipid solubility). This chemical modification is a key aspect of its design, intended to improve its ability to cross biological membranes. In preclinical models, this enhanced lipophilicity is expected to facilitate greater passive diffusion across the lipid-rich outer membranes and cell walls of bacteria, which can be a barrier to more polar (water-soluble) drugs. While direct uptake studies on this compound are not widely published, the principle is well-established in pharmacology. For instance, the higher lipid solubility of clindamycin compared to lincomycin contributes to its ability to permeate the outer membrane of some bacteria. oup.com
Once the prodrug has penetrated the bacterial cell, its intracellular fate is enzymatic hydrolysis. Intracellular bacterial esterases would cleave the dipalmitate esters, releasing the active lincomycin within the cytoplasm. This intracellular bioactivation ensures that the active drug is concentrated at its site of action—the bacterial ribosomes. This targeted delivery mechanism can potentially increase the drug's efficacy and overcome certain permeability-related resistance mechanisms. General studies on cellular uptake show that modifying a molecule's surface properties, such as by increasing lipophilicity, can significantly enhance its entry into cells. nih.gov
Analytical Methodologies for Lincomycin 2,7 Dipalmitate
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating Lincomycin (B1675468) 2,7-Dipalmitate from complex matrices and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal techniques employed for these purposes.
Developing a robust HPLC method is essential for the routine analysis of lincomycin derivatives. Method development for a compound like Lincomycin 2,7-Dipalmitate would draw upon established principles for its parent compound, Lincomycin. A simple, reverse-phase HPLC (RP-HPLC) method is often the preferred approach. nih.gov
Method development typically involves the optimization of several key parameters:
Column: A C18 column is commonly used for the separation of lincosamides. nih.govekb.eg
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer) is typical. nih.govekb.eg The pH of the buffer is a critical parameter that can be adjusted to optimize the retention time of the analyte. mdpi.com
Flow Rate: A flow rate of around 1.0 mL/min is frequently employed. ekb.egekb.eg
Detection: Ultraviolet (UV) detection is standard, with wavelengths in the low UV range (e.g., 210 nm or 220 nm) being effective for compounds like lincosamides that may lack strong chromophores. nih.govekb.egmdpi.com
Once developed, the method must be validated according to guidelines from regulatory bodies like the FDA and ICH to ensure its reliability. nih.gov Validation encompasses several parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For lincomycin, linear calibration plots have been demonstrated over concentration ranges such as 5.0 - 100 µg/ml with high correlation coefficients (R² > 0.999). ekb.egekb.eg
Accuracy: The closeness of test results to the true value, often assessed through recovery studies. Mean recoveries for lincomycin typically fall within the acceptable range of 98-102%. ekb.egmdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at intra-day and inter-day levels. ekb.eg
Specificity: The ability to assess the analyte unequivocally in the presence of other components. ekb.eg
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For lincomycin hydrochloride, LOD and LOQ have been reported as 1.41 μg/ml and 4.29 μg/ml, respectively. ekb.eg
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.govekb.eg |
| Mobile Phase | Acetonitrile and Phosphate Buffer | nih.govekb.eg |
| Flow Rate | 1.0 mL/min | ekb.egekb.eg |
| Detection | UV at 210-220 nm | nih.govekb.eg |
| Linearity Range | 5.0 - 100 µg/ml | ekb.egekb.eg |
| Accuracy (Recovery) | 98.33% - 99.83% | ekb.eg |
For higher sensitivity and specificity, particularly in complex matrices like biological fluids or food products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ideal method. mdpi.comnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. researchgate.net
The LC-MS/MS method overcomes background interference, and its use of multi-reaction monitoring (MRM) mode significantly improves the signal-to-noise ratio, allowing for high-sensitivity detection. mdpi.comnih.gov In MRM, two characteristic mass transitions (from a precursor ion to a product ion) are monitored for each substance, providing a high degree of certainty in identification. nih.govnih.gov This dual-filter approach ensures that the method is both highly selective and sensitive for confirming the presence and accurately quantifying trace levels of the target analyte. nih.gov
While HPLC and LC-MS/MS are dominant, Gas Chromatography (GC) and Thin Layer Chromatography (TLC) have applications in specific research contexts. GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of lincomycin, although it may require derivatization to increase the volatility of the analyte. mdpi.com
Thin Layer Chromatography is a simple, cost-effective, and rapid technique for screening and separation. It relies on the differential migration of compounds on a stationary phase (like silica (B1680970) gel) with a mobile phase. TLC has been used for the quantitative assay of lincomycin and related antibiotics. nih.gov Detection can be achieved through various visualization methods, and the technique is particularly useful for rapid screening or in settings where more sophisticated instrumentation is unavailable.
Electrophoretic and Other Advanced Techniques in Research
Electrophoretic techniques provide high-resolution separation and are valuable tools for the analysis of lincomycin and its related compounds, including potential impurities or derivatives like this compound. Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), has been successfully applied for this purpose. tandfonline.comresearchgate.net
One CZE method coupled with amperometric detection was developed for the simultaneous determination of lincomycin and its main impurity, lincomycin B. tandfonline.com The separation was achieved in an uncoated fused silica capillary using a sodium hydroxide (B78521) electrophoretic medium, with detection carried out using a copper disk electrode. tandfonline.com This method demonstrated excellent separation within 15 minutes and was linear over a concentration range of 10.0–150.0 μg/mL, with a detection limit of 1.0 μg/mL for lincomycin. tandfonline.com
MEKC combined with UV detection is another powerful technique for quantifying lincosamide residues in complex matrices. researchgate.net This method utilizes a running buffer containing sodium tetraborate (B1243019) and a surfactant like sodium dodecylsulfate to achieve separation. researchgate.net Validation of such a method for lincomycin and clindamycin (B1669177) in poultry tissues showed high mean recoveries (91.2% for lincomycin) and low limits of detection (18.5 ng/g for lincomycin), confirming its suitability for residue analysis. researchgate.net These advanced electromigration techniques are noted for being simple, rapid, and precise for routine analysis. tandfonline.com
Table 2: Performance Characteristics of Electrophoretic Methods for Lincomycin Analysis
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Capillary Chromatography (MEKC) |
|---|---|---|
| Technique | CZE with Amperometric Detection | MEKC with UV Detection |
| Analytes | Lincomycin and Lincomycin B | Lincomycin and Clindamycin |
| Buffer System | 0.1 M Sodium Hydroxide | 10 mM Sodium Tetraborate, 25 mM Sodium Dodecylsulfate |
| Linearity Range | 10.0–150.0 µg/mL | Not specified |
| Limit of Detection (LOD) | 1.0 µg/mL | 18.5 ng/g |
| Mean Recovery | Not specified | 91.2% |
| Reference | tandfonline.com | researchgate.net |
Application of Stable Isotopes in Analytical Research
The use of stable isotopes represents a sophisticated analytical strategy, primarily employed in research to trace the metabolic fate and biosynthetic pathways of drugs. nih.gov In the context of lincomycin, stable isotope labeling, in conjunction with mass spectrometry (MS), has been instrumental in elucidating its formation in microorganisms. acs.org
A key application has been in studying the biosynthesis of the methylthiolincosaminide moiety of lincomycin A. acs.org By feeding the producing organism, Streptomyces lincolnensis, with precursors labeled with stable isotopes (such as ¹³C), researchers can track how these labeled atoms are incorporated into the final molecule. Subsequent analysis by MS allows for the precise identification of the labeled positions, thereby mapping the biosynthetic pathway. acs.org
This methodology offers significant advantages over older techniques that used radioactive isotopes. nih.govelifesciences.orgbiorxiv.org Stable isotope labeling is safer and allows for a more detailed investigation of molecular synthesis and recycling in a single experiment without causing metabolic perturbation. nih.govelifesciences.orgbiorxiv.org While these studies focus on the biosynthesis of the parent lincomycin molecule, the knowledge gained is fundamental. Understanding the formation of the core lincomycin structure is essential for any research involving its derivatives, including this compound, as it informs the potential metabolic pathways and the origin of different parts of the molecule. This approach is a powerful tool for studying pharmacodynamics and drug metabolism in clinical pharmacology. nih.gov
Preclinical Pharmacokinetics and Biotransformation Studies of Lincomycin 2,7 Dipalmitate
Absorption Profiles in In Vitro Systems and Animal Models
In vitro studies using systems like Caco-2 cells would be necessary to understand the intestinal permeability and absorption characteristics of Lincomycin (B1675468) 2,7-Dipalmitate.
In vivo studies in relevant animal models (e.g., rats, dogs) would be essential to determine the rate and extent of its absorption after oral and parenteral administration.
Distribution Patterns in Animal Tissues and Organs
Tissue distribution studies in animal models would be required to ascertain how Lincomycin 2,7-Dipalmitate and its potential metabolites distribute into various organs and tissues. This would involve analyzing tissue samples at different time points after administration.
Metabolism and Biotransformation Pathways: Identification of Metabolites
In vitro metabolism studies using liver microsomes or hepatocytes from different species would be needed to identify the metabolic pathways of this compound.
In vivo studies with the collection of urine, feces, and bile would be crucial for the identification and characterization of its metabolites. It would be important to determine if the dipalmitate esters are hydrolyzed to release the active lincomycin.
Excretion Kinetics in Preclinical Animal Models
Mass balance studies in animal models would be necessary to determine the primary routes and rates of excretion (urine, feces, bile) of this compound and its metabolites.
Bioavailability Research in Animal Studies
Pharmacokinetic studies in animal models comparing the plasma concentration-time profiles after intravenous and oral administration would be required to determine the absolute bioavailability of this compound.
Without such dedicated research, any information provided on the preclinical pharmacokinetics and biotransformation of this compound would be speculative and not based on scientific evidence.
Formulation Science and Drug Delivery Systems for Lincomycin 2,7 Dipalmitate
Nanoparticle and Microparticle Formulations for Controlled Release
The encapsulation of antibiotics into nanoparticles and microparticles is a well-established strategy to achieve controlled and sustained drug release, which can improve therapeutic outcomes. For lincosamides like lincomycin (B1675468), such formulations can concentrate the drug at the site of infection and maintain effective concentrations over an extended period.
Research into microparticle systems for the parent compound, lincomycin hydrochloride, demonstrates the potential for these platforms. One study focused on producing Bovine Serum Albumin (BSA) microspheres loaded with lincomycin hydrochloride using a Supercritical Assisted Atomization (SAA) process. This technique successfully created spherical, non-coalescing microparticles. The study highlights key characteristics that would be relevant for formulating derivatives like the 2,7-dipalmitate ester.
Table 1: Characteristics of Lincomycin HCl-Loaded BSA Microspheres
| Parameter | Finding | Reference |
|---|---|---|
| Mean Particle Size | 1–2 µm | unitaid.org |
| Drug Loading Efficiency | 87% to 90% | unitaid.org |
| Release Profile | Controlled release over approximately 6 days | unitaid.org |
While this study used the hydrochloride salt, the dipalmitate ester's lipophilic nature could offer advantages in a nanoparticle or microparticle system, potentially improving entrapment within lipid- or polymer-based matrices and modulating the release profile. Nanotechnology-based transdermal delivery systems are also an area of growing interest for antibiotics, including lincosamides, to provide non-invasive and controlled release patterns. nih.gov
Liposomal and Polymeric Encapsulation Strategies
Liposomal and polymeric encapsulation are advanced strategies for improving the delivery of pharmaceutical agents. These systems are particularly beneficial for lipophilic compounds like Lincomycin 2,7-dipalmitate.
Liposomal Encapsulation: Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. Due to its lipophilic character, this compound would be an ideal candidate for incorporation directly into the lipid bilayer of liposomes. This method offers several advantages:
Protection: The liposome (B1194612) can shield the encapsulated drug from enzymatic degradation in the body.
Targeted Delivery: Liposome surfaces can be modified with ligands to target specific tissues or cells.
Improved Pharmacokinetics: Encapsulation can prolong the circulation time of a drug.
Esterified prodrugs, such as the phosphate (B84403) ester of clindamycin (B1669177), are often used in formulations and are hydrolyzed by bodily enzymes to release the active drug. nih.govresearchgate.net Similarly, a dipalmitate ester of lincomycin would function as a prodrug, with liposomal delivery offering a sophisticated method for its transport and release.
Polymeric Encapsulation: Biodegradable polymers are frequently used to create nanoparticles for drug delivery. Poly (lactic-co-glycolic acid) (PLGA), for instance, has been extensively studied for encapsulating a wide range of drugs, including the related antibiotic clindamycin. americanchemicalsuppliers.com These polymeric systems can be engineered to control the drug release rate by altering the polymer's molecular weight and composition. americanchemicalsuppliers.com Another study reported on loading lincomycin into polyacrylic acid-based nanogels, which demonstrated enhanced antibacterial action due to better accumulation on the bacterial surface. The lipophilicity of this compound could enhance its compatibility and loading capacity within such hydrophobic polymer matrices.
Stability and Degradation Kinetics in Various Formulations
The stability of an active pharmaceutical ingredient is critical for its efficacy and safety. Lincomycin is known to be susceptible to degradation through hydrolysis and oxidation. Therefore, formulation strategies must be designed to protect the molecule from environmental factors like moisture, oxygen, and light.
Studies on lincomycin hydrochloride have shown that its degradation follows first-order kinetics and is highly dependent on pH. researchgate.net The greatest stability for the parent compound is observed in slightly acidic conditions (around pH 4), with degradation accelerating significantly at very low or high pH values. researchgate.net Exposure to oxidizing agents also leads to rapid degradation. researchgate.net
Table 2: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C
| pH | Calculated Shelf Life (t₉₀) in Days | Relative Stability | Reference |
|---|---|---|---|
| 2.0 | 0.38 | Least Stable | researchgate.net |
| 3.1 | 2.79 | Intermediate | researchgate.net |
| 4.0 | 4.59 | Most Stable | researchgate.net |
| 6.1 | 2.13 | Intermediate | researchgate.net |
| 8.0 | 0.89 | Low Stability | researchgate.net |
For this compound, the ester linkages introduce an additional pathway for degradation: ester hydrolysis. This process can be catalyzed by acids or bases and would need to be carefully controlled within any formulation. The presence of formulation excipients can also impact stability, potentially reacting with the drug to form degradation byproducts. Therefore, protective measures such as the inclusion of antioxidants or buffers, storage at low temperatures, and the use of packaging that blocks moisture and light are crucial considerations. Lyophilization (freeze-drying) is another effective technique to enhance the long-term stability of sensitive compounds in solid-state formulations.
Research on Innovative Delivery Approaches and Systems
The field of drug delivery is continually advancing, with novel systems being developed to overcome the limitations of conventional formulations. For lincosamide antibiotics, several innovative approaches are being explored that could be adapted for this compound.
One promising area is the development of in-situ forming gels (ISGs) . These systems are administered as a liquid but transform into a gel upon contact with physiological fluids, creating a depot for sustained drug release directly at the site of administration. A study on lincomycin hydrochloride loaded into a borneol-based ISG demonstrated sustained drug release for over eight days, making it a promising candidate for localized treatments like periodontitis.
Another innovative strategy involves prodrugs delivered via nanocarriers . As this compound is itself a prodrug, combining it with a nanocarrier system represents a multi-faceted approach to enhance therapeutic efficacy. The University of Liverpool's LONGEVITY project, for example, is using advanced methods to develop nanoparticle formulations of semi-solid antiretroviral prodrugs to prolong their release rate, a technology that could be applied to antibiotic prodrugs as well. unitaid.org
Furthermore, advanced transdermal delivery systems, such as those using microneedles or ultrasound, are being investigated to improve the passage of antibiotics through the skin, offering a non-invasive route of administration with controlled-release benefits. nih.gov These next-generation delivery platforms hold significant potential for optimizing the therapeutic performance of lipophilic antibiotic derivatives like this compound. unitaid.org
Preclinical Efficacy and Biological Activity Studies of Lincomycin 2,7 Dipalmitate
In Vitro Antimicrobial Spectrum and Potency against Susceptible Microorganisms
Lincomycin (B1675468), a lincosamide antibiotic derived from Streptomyces lincolnensis, demonstrates a focused spectrum of activity primarily against Gram-positive bacteria. pfizer.comeuropa.eunih.gov Its efficacy is rooted in the inhibition of bacterial protein synthesis, a mechanism it shares with clindamycin (B1669177). pfizer.compfizermedicalinformation.com Lincomycin binds to the 50S subunit of the bacterial ribosome, thereby interfering with the crucial process of protein formation. pfizer.compfizermedicalinformation.com Depending on the concentration and the susceptibility of the microorganism, it can act as either a bacteriostatic or bactericidal agent. pfizer.com
In vitro studies have delineated the antimicrobial spectrum of lincomycin, revealing its activity against a range of pathogens. Susceptible organisms include various species of Staphylococcus and Streptococcus, as well as anaerobic bacteria. drugbank.comoup.com Specifically, it has shown effectiveness against Staphylococcus aureus, Staphylococcus albus, β-hemolytic Streptococcus, Streptococcus viridans, Clostridium tetani, Clostridium perfringens, Erysipelothrix insidiosa, and Mycoplasma spp. zoetisus.com However, lincomycin is not active against most strains of Streptococcus faecalis, Gram-negative organisms, or yeasts. pfizer.comzoetisus.comhres.ca
The potency of lincomycin against susceptible bacteria is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC values for lincomycin against representative Gram-positive organisms are generally low, indicating its effectiveness. For instance, the MIC range for Staphylococcus aureus is reported to be between 0.2 µg/mL and 3.2 µg/mL, while for Streptococcus pyogenes, it is between 0.04 µg/mL and 0.8 µg/mL. toku-e.com
It is important to note that while in vitro data provide valuable insights into the potential efficacy of an antibiotic, the clinical significance of these findings requires confirmation through in vivo studies and clinical trials. pfizer.compfizermedicalinformation.com
Table 1: In Vitro Antimicrobial Spectrum of Lincomycin
| Microorganism | Susceptibility |
|---|---|
| Staphylococcus aureus | Susceptible |
| Staphylococcus albus | Susceptible |
| β-hemolytic Streptococcus | Susceptible |
| Streptococcus viridans | Susceptible |
| Streptococcus pneumoniae | Susceptible |
| Clostridium tetani | Susceptible |
| Clostridium perfringens | Susceptible |
| Corynebacterium diphtheriae | Susceptible |
| Mycoplasma spp. | Susceptible |
| Streptococcus faecalis | Generally Resistant |
| Gram-negative organisms | Generally Resistant |
| Yeasts | Generally Resistant |
Evaluation of Efficacy in Animal Models of Infection
The preclinical evaluation of lincomycin's efficacy has been substantiated through various animal models of infection. These studies are crucial for bridging the gap between in vitro activity and potential clinical utility. For instance, in poultry, lincomycin is used for the treatment of bacterial enteric infections. fao.org In pigs, it is employed for managing bacterial enteric and mycoplasmal respiratory infections, as well as infectious arthritis. fao.org
Canine models of anaerobic bacterial infections have been instrumental in evaluating the therapeutic potential of lincosamides. nih.gov In these models, mixed cultures of anaerobic bacteria such as Bacteroides fragilis, Bacteroides melaninogenicus, and Fusobacterium necrophorum, or Bacteroides fragilis and Clostridium perfringens were used to induce localized pyogenic or gangrenous infections. nih.gov Dogs treated with lincomycin showed a positive response, although it was noted to be less pronounced than that observed with clindamycin, a derivative of lincomycin. oup.comnih.gov
Studies in broiler chickens have also been conducted to assess the therapeutic effects and tissue distribution of lincomycin. Following oral administration, lincomycin was found to reach therapeutic concentrations in various tissues. veterinaryworld.org These studies are vital for understanding the pharmacokinetic profile of the drug and ensuring that effective concentrations are achieved at the site of infection. veterinaryworld.org
Furthermore, lincomycin has demonstrated efficacy in treating staphylococcal infections that are resistant to other antibiotics. zoetisus.com It has been successfully used to treat conditions such as pustular dermatitis, abscesses, and infected wounds in animals. zoetisus.com
Molecular Mechanisms of Resistance Development (e.g., erm and mef genes)
Bacterial resistance to lincomycin and other lincosamides can arise through several molecular mechanisms. One of the most significant is the modification of the antibiotic's target site on the ribosome. This is often mediated by methylase enzymes encoded by erm (erythromycin ribosome methylation) genes. nih.govnih.gov The erm genes, such as erm(A), erm(B), and erm(C), lead to the methylation of the 23S rRNA, which is a component of the 50S ribosomal subunit. nih.govnih.gov This methylation prevents lincomycin from binding effectively to the ribosome, thereby rendering the antibiotic ineffective. toku-e.com This mechanism often confers cross-resistance to macrolides and streptogramin B antibiotics, a phenomenon known as the MLSB phenotype. nih.govseq.esnih.gov
Another mechanism of resistance involves active efflux pumps, which are membrane proteins that actively transport the antibiotic out of the bacterial cell. The mef (macrolide efflux) gene, such as mef(A), encodes for such a pump. nih.govseq.es While primarily associated with macrolide resistance, this mechanism can also contribute to reduced susceptibility to lincosamides in some bacteria.
A third, less common mechanism is the enzymatic inactivation of the antibiotic. This can be mediated by lincosamide nucleotidyltransferases, which are encoded by lnu genes, such as lnu(A) and lnu(B). nih.govseq.es These enzymes modify the antibiotic molecule, rendering it inactive.
The development of resistance in staphylococci to lincomycin has been observed to occur in a slow, stepwise manner in vitro. pfizer.comzoetisus.com This is in contrast to the rapid resistance development seen with some other antibiotics like streptomycin. pfizer.com The prevalence of these resistance genes can vary among different bacterial species and geographical regions. openmicrobiologyjournal.com For example, in a study of Streptococcus pneumoniae isolates in France, the erm(B) gene was found in all macrolide-resistant strains, while the mef(A) gene was absent. nih.gov In contrast, a study on methicillin-resistant coagulase-negative staphylococci in the Czech Republic found a high occurrence of the msrA gene (related to efflux) and the linA/linA' genes (related to enzymatic inactivation). nih.gov
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (in vitro/preclinical)
The interaction of lincomycin with other antimicrobial agents can be synergistic, antagonistic, or indifferent. In vitro studies are essential for determining these interactions, which can have significant clinical implications.
An antagonistic relationship has been demonstrated between lincomycin and erythromycin. drugbank.comhres.ca This is because both antibiotics bind to the 50S ribosomal subunit, and their concurrent use can lead to competition for the binding site, potentially reducing the efficacy of both drugs. hres.cahres.capfizer.com Therefore, it is generally recommended that these agents should not be used together. hres.ca
Conversely, lincomycin can exhibit synergistic or additive effects when combined with other antibiotics. For example, in vitro studies have shown that the combination of lincomycin and spectinomycin (B156147) is effective against various serotypes of avian Mycoplasma. nih.gov The combination required a lower concentration of each antibiotic to achieve a mycoplasmacidal effect compared to when each antibiotic was used alone. nih.gov
Lincomycin has also been shown to have neuromuscular blocking properties, which may enhance the action of other neuromuscular blocking agents. hres.camedscape.com This potential interaction should be considered when co-administering these drugs.
Combination susceptibility testing has been used to evaluate the interactions of lincomycin with a variety of other antimicrobials against different bacterial species. For instance, one study found that the combination of lincomycin with certain other antibiotics showed indifferent or antagonistic effects against Staphylococcus aureus, Escherichia coli, and Pasteurella multocida. nih.gov
It is important to note that in vitro interaction data may not always translate directly to in vivo outcomes, and further preclinical and clinical studies are often necessary to confirm these findings. nih.gov
Future Directions and Research Challenges for Lincomycin 2,7 Dipalmitate
Advancements in Targeted Delivery Systems and Prodrug Research
The esterification of lincomycin (B1675468) at the 2 and 7 hydroxyl positions with palmitic acid significantly increases its lipophilicity. This chemical modification is a classic prodrug strategy aimed at overcoming the limitations of the parent drug, such as poor membrane permeability. nih.govinnovareacademics.inresearchgate.net The future of Lincomycin 2,7-Dipalmitate is intrinsically linked to its potential as a prodrug in targeted delivery systems.
Future research should focus on designing and evaluating delivery systems that can exploit the lipophilic nature of this compound. nih.gov This includes the formulation of lipid-based nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). These systems could enhance the bioavailability of the active lincomycin upon oral administration by promoting lymphatic transport, thereby bypassing first-pass metabolism in the liver. nih.gov
A critical area of investigation is the enzymatic hydrolysis of the dipalmitate ester back to the active lincomycin molecule within the target site. researchgate.net Studies are needed to identify the specific esterases responsible for this conversion in different tissues and to characterize the kinetics of this hydrolysis. This understanding is crucial for ensuring that the prodrug releases the active antibiotic at a therapeutically effective concentration and rate.
Table 1: Research Focus for Targeted Delivery of this compound
| Research Area | Key Objectives | Potential Methodologies |
| Formulation Development | To develop stable, effective lipid-based nanocarriers for oral and topical delivery. | Formulation of liposomes, SLNs, NLCs; Characterization of particle size, zeta potential, and encapsulation efficiency. |
| Pharmacokinetic Studies | To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug. | In vivo animal models; LC-MS/MS for quantification in biological matrices. researchgate.netnih.gov |
| Enzymatic Hydrolysis | To identify and characterize the enzymes responsible for the conversion of the prodrug to active lincomycin. | In vitro assays with tissue homogenates; Incubation with specific enzyme inhibitors. researchgate.net |
Exploration of Novel Applications Beyond Traditional Antimicrobial Research
While lincomycin is primarily known for its antibacterial properties, the modification into a dipalmitate ester could unlock new therapeutic applications. The anti-inflammatory and immunomodulatory effects of lincosamides are an emerging area of interest. viamedica.plresearchgate.net Research has suggested that these effects are, in part, independent of their antimicrobial action. viamedica.pl
Future studies should investigate whether this compound possesses enhanced or unique anti-inflammatory or immunomodulatory properties. Its increased lipophilicity might allow for better penetration into inflammatory tissues or cells, such as macrophages and neutrophils. A recent study on lincomycin showed it can induce metabolic and immune dysregulation, highlighting the need for further investigation into the immunological effects of its derivatives. nih.gov The potential for this compound in treating inflammatory skin conditions, where topical delivery would be advantageous, is a particularly promising avenue for academic and clinical research.
Another area for exploration is the potential for this compound in non-bacterial infectious diseases. Clindamycin (B1669177), a related lincosamide, has shown activity against some protozoa. drugbank.com It is conceivable that the dipalmitate ester of lincomycin could offer a different spectrum of activity or improved efficacy in such indications due to altered cellular uptake and distribution.
Integration with Emerging Biotechnologies and Analytical Tools
The advancement of biotechnological and analytical techniques offers new opportunities for the study of this compound. Biotechnological approaches could be explored for the synthesis of this and other lincomycin esters. The biosynthetic pathway of lincomycin is well-characterized, involving several enzymatic steps. wikipedia.orgresearchgate.net Future research could focus on engineering the producing organism, Streptomyces lincolnensis, or other hosts to directly synthesize acylated derivatives of lincomycin, potentially offering a more efficient and sustainable production method compared to chemical synthesis.
Sophisticated analytical tools are essential for the detailed characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. researchgate.netnih.gov Future research should focus on developing and validating robust analytical methods for the detection and quantification of this compound and its metabolites in various biological matrices. This is crucial for pharmacokinetic studies and for understanding its metabolic fate.
Table 2: Analytical Parameters for this compound
| Analytical Technique | Parameter | Typical Values/Methods | Reference |
| HPLC | Column | C18 or Phenyl | researchgate.net |
| Mobile Phase | Acetonitrile/water with acid modifier | innovareacademics.in | |
| Detection | UV (208-210 nm) or Mass Spectrometry | researchgate.net | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI) - Positive | |
| Parent Ion (m/z) | ~883.4 (for [M+H]⁺) | axios-research.com | |
| Fragment Ions | To be determined for specific structural elucidation | nih.gov |
Identification of Research Gaps and Unexplored Areas for Academic Inquiry
Despite its potential, research specifically on this compound is sparse. Most of the available information lists it as a synthetic impurity or a reference standard. axios-research.com This highlights a significant research gap and a wealth of unexplored areas for academic investigation.
Key research gaps include:
Bioactivity Profile: A comprehensive evaluation of the antimicrobial spectrum of this compound is lacking. While it is expected to be inactive until hydrolyzed, this needs to be experimentally verified. Furthermore, its potential for non-antimicrobial activities remains largely unexplored.
Structure-Activity Relationship (SAR): There is a need for systematic SAR studies on different fatty acid esters of lincomycin at the 2 and 7 positions. Understanding how the chain length and degree of saturation of the fatty acid affect the prodrug's properties would be invaluable.
Toxicological Profile: The safety profile of this compound is unknown. Studies are required to assess its potential toxicity, both locally and systemically.
Mechanisms of Cellular Uptake and Efflux: How the lipophilic nature of this compound affects its interaction with cell membranes and efflux pumps is a critical area for investigation, especially in the context of overcoming drug resistance.
Q & A
Q. What statistical approaches are critical for analyzing dose-response or pharmacokinetic data?
- Methodological Answer : Use nonlinear regression for dose-response curves (e.g., log-dose vs. response). For pharmacokinetics, apply non-compartmental analysis (NCA) to calculate AUC and half-life. Report confidence intervals and effect sizes to contextualize significance, adhering to guidelines for transparent data reporting .
Q. How should researchers structure a manuscript to highlight novel findings on this compound?
- Methodological Answer : Separate "Results" and "Discussion" sections to distinguish data presentation from interpretation. Use tables for comparative MIC values or pharmacokinetic parameters. Follow journal-specific formatting for figures, avoiding overcrowded chemical structures in graphical abstracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
